

Application Notes and Protocols: Diethanolamine as a Cross-linking Agent in Polymer Synthesis

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Compound of Interest		
Compound Name:	Diethanolamine	
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These application notes provide a comprehensive overview of the use of **diethanolamine** (DEA) as a versatile cross-linking agent in the synthesis of polyurethanes and the curing of epoxy resins. Detailed protocols for key experimental procedures are provided, along with summarized quantitative data and visual representations of reaction pathways and workflows.

Application of Diethanolamine in Polyurethane Synthesis Application Notes

Diethanolamine serves as a crucial building block in polyurethane chemistry, acting as both a chain extender and a cross-linking agent. Its bifunctional nature, containing both secondary amine and hydroxyl groups, allows for the formation of amide and urethane linkages, respectively. This dual reactivity is leveraged to synthesize a variety of polyurethane-based materials, including poly(urethane amides) and hyperbranched polyurethanes, with tailored thermal and mechanical properties.

In the synthesis of poly(urethane amides) from bio-based resources like tall oil, DEA reacts with fatty acids to form diethanolamides, which then act as polyols. These polyols, upon reaction with disocyanates, form poly(urethane amides) with distinct properties compared to their



polyester urethane counterparts. Generally, poly(urethane amides) exhibit higher mechanical strength.

DEA is also instrumental in the synthesis of hyperbranched polyurethanes (HBPUs). In a generational synthesis approach, DEA can be used as a branching unit, reacting with isocyanate-terminated prepolymers to introduce branching points and build up the hyperbranched structure. The resulting HBPUs possess unique properties such as low viscosity and high solubility.

Experimental Protocols

Protocol 1: Synthesis of Tall Oil-Based Poly(urethane amides)[1]

This protocol details the synthesis of a poly(urethane amide) from tall oil and **diethanolamine**.

- 1. Synthesis of Tall Oil Diethanolamide (Polyol)
- Materials: Tall oil, **Diethanolamine** (pure), Toluene.
- Equipment: Agitated reactor, vacuum distillation apparatus.
- Procedure:
 - Heat the tall oil in an agitated reactor to 140°C.
 - In a separate vessel, heat the diethanolamine to 70°C.
 - Add the heated diethanolamine to the tall oil. The molar ratio of (NH+OH)/COOH should be 1.15.
 - Maintain the reaction temperature at $145 \pm 5^{\circ}$ C under an inert atmosphere for approximately 4 hours.
 - Monitor the progress of the reaction by measuring the amine number of the polyol according to ISO 25761:2008.
 - Once the synthesis is complete, distill the formed water under reduced pressure (200 mbar) for 1.5 hours.



- 2. Preparation of Poly(urethane amide) Films
- Materials: Synthesized tall oil diethanolamide, Polyisocyanate, Toluene.
- Equipment: Film applicator.
- Procedure:
 - Dissolve the synthesized polyol in toluene (up to 50% by weight).
 - Mix the polyol solution with the polyisocyanate. The molar ratio of NCO/OH should be 1.1.
 - Cast the mixture to form free films.
 - Cure the films at 21 ± 2°C for 7 days.

Protocol 2: Synthesis of Hyperbranched Polyurethanes (HBPUs)[2]

This protocol describes a generational approach to synthesizing HBPUs using **diethanolamine**.

- 1. Synthesis of First-Generation HBPU (HBPU1-G1)
- Materials: Isophorone diisocyanate (IPDI), 1,4-dihydroxybutane (BDO), Diethanolamine (DEOA), Dimethylformamide (DMF), 4 Å molecular sieves.
- Equipment: Reaction vessel.
- Procedure:
 - o Dry all solvents with 4 Å molecular sieves before use.
 - In a reaction vessel, dissolve 5.55 g of IPDI in DMF.
 - Add a solution of 1.13 g of BDO in 10 mL of DMF to the vessel.
 - Maintain the reaction at 85°C for 6 hours.
 - Cool the reaction mixture to 0°C.



- Determine the -NCO content using the dibutyl amine method.
- Add a solution of 2.63 g of DEOA in 10 mL of DMF to the vessel.
- Maintain the reaction at 0°C for 3 hours.
- Remove the solvent by vacuum distillation to obtain the first-generation HBPU (HBPU1-G1).
- 2. Synthesis of Second-Generation HBPU (HBPU1-G2)
- Materials: IPDI, HBPU1-G1, DEOA, DMF.
- Equipment: Reaction vessel.
- Procedure:
 - In a reaction vessel, dissolve 11.1 g of IPDI in 10 mL of DMF.
 - Add a solution of all the previously synthesized HBPU1-G1 in 15 mL of DMF to the vessel.
 - Maintain the reaction at 85°C for 6 hours.
 - Cool the reaction mixture to 0°C.
 - Add a solution of 5.26 g of DEOA in 20 mL of DMF to the vessel.
 - Maintain the reaction at 0°C for 4 hours.
 - Remove the solvent by vacuum distillation to obtain the second-generation HBPU (HBPU1-G2).

Quantitative Data

Table 1: Mechanical Properties of Polyurethane Elastomers with Varying Cross-linking Density[3]



Sample	R Value (n(- NCO)/n(-OH))	Tensile Strength (MPa)	Elongation at Break (%)
S1-1	0.80	1.409	780
S1-2	0.85	1.494	750
S1-3	0.90	1.582	720
S1-4	1.00	1.757	650
S1-5	1.10	1.933	580

Table 2: Thermal Properties of Lignin-derivable Non-isocyanate Polyurethanes (NIPUs)[4]

Polymer	Glass Transition Temperature (Tg) (°C)	Decomposition Temperature (Td, 5% weight loss) (°C)
BPF-NIPU	100	280
BGF-NIPU	95	275
BSF-NIPU	90	270
BPA-NIPU	105	285
BGA-NIPU	100	280

Visualizations



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Caption: General workflow for polyurethane synthesis using a diethanolamine-based polyol.



Application of Diethanolamine as a Curing Agent for Epoxy Resins Application Notes

Diethanolamine is an effective curing agent for epoxy resins, particularly for diglycidyl ether of bisphenol A (DGEBA) based systems. The curing process is characterized by a two-stage reaction mechanism.[5][6] Initially, a rapid "adduct-forming" reaction occurs between the secondary amine of DEA and an epoxy group.[5][6] This is followed by a slower "gelation" reaction where the hydroxyl groups of the DEA adduct and other newly formed hydroxyl groups react with remaining epoxy groups, leading to a highly cross-linked, thermoset polymer network.[5][6]

This two-stage curing process offers several advantages, including a long pot life, which allows for better processing and handling of large samples, and a reduction in exothermic heat generation during curing.[5] The resulting cured epoxy resins exhibit excellent thermal and mechanical properties, making them suitable for a wide range of applications, including adhesives, coatings, and composite materials. The final properties of the cured epoxy can be tailored by adjusting the post-curing temperature and duration.

Experimental Protocol

Protocol 3: Curing of DGEBA Epoxy Resin with **Diethanolamine**[5]

This protocol outlines the procedure for curing DGEBA epoxy resin with **diethanolamine**.

- Materials: Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., Epon 828),
 Diethanolamine (DEA).
- Equipment: Vials, oven, differential scanning calorimeter (DSC), dynamic mechanical analyzer (DMA).
- Procedure:
 - Pre-heat the DGEBA epoxy resin and DEA separately to 70°C.
 - Mix the pre-heated components at a weight ratio of 100:12 (DGEBA:DEA).



- Pour the mixture into appropriate molds for the desired sample shape.
- Cure the samples at room temperature (e.g., 20°C) for a specified period (e.g., 24 hours).
- Post-cure the samples at elevated temperatures (e.g., 80°C, 100°C, or 120°C) for a defined duration to achieve full cross-linking.
- Characterize the thermal properties (e.g., glass transition temperature, Tg) using DSC.
- Characterize the mechanical properties (e.g., storage modulus, loss modulus) using DMA.

Quantitative Data

Table 3: Glass Transition Temperatures (Tg) of DGEBA/Epikure 3223 Epoxy System at Different Post-Curing Temperatures[7]

Post-curing Temperature (°C)	Average Tg (°C)	Standard Deviation
80	125.63	1.17
100	124.97	-
120	126.67	0.43

Table 4: Thermal Decomposition Temperatures of DGEBA/DEA Epoxy System

Curing Schedule	Onset Decomposition Temperature (°C)	Temperature of Maximum Decomposition Rate (°C)
70°C for 24h	~300	~350

Note: Specific values can vary depending on the exact formulation and curing conditions. The values provided are representative based on typical DGEBA/DEA systems.

Visualizations





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Caption: Two-stage curing mechanism of DGEBA epoxy with **diethanolamine**.

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